Pipecolic acid - 535-75-1

Pipecolic acid

Catalog Number: EVT-248813
CAS Number: 535-75-1
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pipecolic acid (Piperidine-2-carboxylic acid) is a cyclic imino acid, a homologue of proline, found ubiquitously across various life forms, including microorganisms, plants, and animals. [] It exists as two enantiomers: L-pipecolic acid and D-pipecolic acid.

L-pipecolic acid serves as a significant intermediate in the lysine catabolic pathway. [] It plays a crucial role in plant systemic acquired resistance (SAR), a defense mechanism against pathogen infection. [] Its hydroxylated form, N-hydroxypipecolic acid, is a potent SAR activator. [] In mammals, L-pipecolic acid is a product of lysine degradation and is further metabolized to α-aminoadipic acid. [, ]

D-pipecolic acid is a constituent of various peptide antibiotics, including ostreogrycin, vernamycin Ba, and staphylomycin. []

L-Lysine

  • Compound Description: L-Lysine is an essential amino acid and serves as a precursor to pipecolic acid in various organisms including plants, fungi, and mammals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its catabolism can lead to pipecolic acid through pathways involving intermediates like ε-amino-α-ketocaproic acid and Δ1-piperideine-2-carboxylic acid. [, , , , , ]
  • Relevance: L-Lysine is the primary precursor to pipecolic acid in many biological systems, highlighting the close metabolic link between these two compounds. [, , , , , ]

ε-Amino-α-Ketocaproic Acid

  • Compound Description: This compound is a proposed intermediate in the metabolic pathway converting L-lysine to pipecolic acid. [, , ]
  • Relevance: ε-Amino-α-Ketocaproic Acid represents a key step in the pipecolic acid biosynthesis pathway, directly linking L-lysine to Δ1-piperideine-2-carboxylic acid, which is then further reduced to pipecolic acid. [, , ]

Δ1-Piperideine-2-carboxylic Acid (P2C)

  • Compound Description: Δ1-Piperideine-2-carboxylic acid is a cyclic imino acid and a direct precursor to pipecolic acid. [, ] It is formed from ε-amino-α-ketocaproic acid in the lysine catabolic pathway. [, , ] P2C can be taken up by synaptosomes in the rat cerebral cortex, indicating a potential role in neuronal function. []
  • Relevance: Δ1-Piperideine-2-carboxylic acid is the immediate precursor of pipecolic acid, undergoing reduction to form the latter compound. [, ]

L-α-Aminoadipic Acid

  • Compound Description: L-α-Aminoadipic acid is a product of pipecolic acid oxidation in both mammals and microorganisms. [, , , , , , , ] In the lysine degradation pathway, L-α-Aminoadipic acid is formed from pipecolic acid and can be further metabolized to glutaric acid. [, ] Some microorganisms can selectively utilize L-pipecolic acid over D-pipecolic acid, leading to the accumulation of L-α-aminoadipic acid. []
  • Relevance: The production of L-α-Aminoadipic acid from pipecolic acid demonstrates the metabolic fate of pipecolic acid and its connection to lysine degradation pathways. [, , , , , , , ]

Saccharopine

  • Relevance: Although not a direct precursor or product, saccharopine highlights an alternative route of lysine metabolism that can occur in parallel to the pipecolic acid pathway. [, , ]

N-Hydroxypipecolic Acid (NHP)

  • Compound Description: N-Hydroxypipecolic acid is a derivative of pipecolic acid and a signaling molecule involved in plant systemic acquired resistance (SAR). [, , ] It is produced from pipecolic acid via hydroxylation by enzymes like flavin-dependent monooxygenase1 (FMO1). [] NHP activates plant defense responses, primes for future pathogen attacks, and can act synergistically with other defense hormones like salicylic acid. []
  • Relevance: N-Hydroxypipecolic acid demonstrates the further metabolism and biological significance of pipecolic acid, particularly in plant defense mechanisms. [, , ]

4-Oxopipecolic Acid

  • Compound Description: This pipecolic acid derivative is found in some actinomycin antibiotics produced by Streptomyces antibioticus. []
  • Relevance: The presence of 4-Oxopipecolic acid in natural products showcases the structural diversity achievable through modifications of the pipecolic acid scaffold. []

cis-5-Hydroxypipecolic Acid

  • Compound Description: This hydroxylated derivative of pipecolic acid is found in plants like Calliandra haematocephala and exhibits antifungal activity. []
  • Relevance: cis-5-Hydroxypipecolic acid illustrates the natural occurrence of structurally modified pipecolic acid derivatives with distinct biological activities. []

trans-4-Hydroxy-L-Pipecolic Acid (trans-4-HyPip)

  • Compound Description: trans-4-Hydroxy-L-Pipecolic acid is a hydroxylated derivative of pipecolic acid that has applications in the pharmaceutical and chemical industries. [] It can be synthesized from L-lysine through an artificial multi-enzyme cascade pathway in Escherichia coli involving enzymes like lysine α-oxidase, Δ1-piperideine-2-carboxylase reductase, and L-pipecolic acid trans-4-hydroxylase. []
  • Relevance: trans-4-Hydroxy-L-Pipecolic acid showcases the potential for biocatalytic production of valuable pipecolic acid derivatives using engineered microorganisms. []

Pipecolic Acid Betaine (Homostachydrine)

  • Compound Description: This compound is a betaine derivative of pipecolic acid found in plants, including Citrus species. [] It is structurally similar to proline betaine (stachydrine) and is thought to play a role in osmotic stress responses in plants. []
  • Relevance: Pipecolic Acid Betaine illustrates the natural occurrence of structurally modified pipecolic acid derivatives involved in plant physiology and stress responses. []

Proline

  • Relevance: The structural similarity and potential interaction with the pipecolic acid metabolic enzyme suggest possible functional relationships between proline and pipecolic acid. [, , , ]

2,3-Methanopipecolic Acid (CPA)

  • Compound Description: 2,3-Methanopipecolic acids are conformationally constrained analogues of pipecolic acid, incorporating a cyclopropane ring fused to the piperidine ring. [] They exhibit a high propensity for cis-amide bond formation and can influence peptide secondary structures. []
  • Relevance: CPAs, as pipecolic acid analogues, can be valuable tools for studying peptide conformation and probing protein-ligand interactions, particularly in cases where pipecolic acid plays a structural role. []
Overview

Pipecolic acid is a cyclic amino acid that plays significant roles in various biological processes. It is primarily recognized for its involvement in the metabolism of lysine and is a precursor for several bioactive compounds. Pipecolic acid exists in two enantiomeric forms: L-pipecolic acid and D-pipecolic acid, with the L-form being biologically relevant in mammals. This compound has garnered attention due to its potential therapeutic applications, particularly in immunology and neurobiology.

Source

Pipecolic acid is synthesized endogenously from L-lysine through a series of enzymatic reactions. It can also be isolated from natural sources such as certain plants and fungi, where it serves as a metabolic intermediate. The compound has been identified in various biological fluids, including blood plasma, where its levels can indicate certain physiological conditions or diseases .

Classification

Pipecolic acid is classified as a non-proteinogenic amino acid due to its structural characteristics that differ from standard amino acids. It belongs to the class of cyclic amino acids, which are characterized by a ring structure that influences their biochemical properties and interactions.

Synthesis Analysis

Methods

The synthesis of pipecolic acid can be achieved through several methods, including chemical synthesis and biocatalytic processes. Recent advancements have highlighted the use of engineered enzymes for more efficient production.

  1. Biocatalytic Synthesis: A notable method involves the use of lysine cyclodeaminase, which converts L-lysine directly into pipecolic acid. This approach has shown high efficiency with minimal by-products .
  2. Chemical Synthesis: Traditional methods often involve multi-step organic reactions, including ring-closing metathesis and reduction reactions. These methods can yield pipecolic acid but may require more complex procedures and reagents .

Technical Details

The biocatalytic approach has been optimized to enhance yield and reduce environmental impact. For instance, immobilized enzymes have been utilized in continuous flow reactors, achieving conversions greater than 99% with high space-time yields . This method not only improves efficiency but also allows for easier product purification.

Molecular Structure Analysis

Structure

Pipecolic acid has the following molecular structure:

  • Chemical Formula: C₆H₁₄N₂O₂
  • Molecular Weight: 158.19 g/mol
  • Structural Representation:
    \text{HOOC CH NH 2 C 5H 10}N}

The cyclic structure consists of a six-membered ring with an amine and a carboxylic acid functional group.

Data

The molecular structure contributes to pipecolic acid's unique properties, influencing its solubility and reactivity in biological systems.

Chemical Reactions Analysis

Reactions

Pipecolic acid participates in various chemical reactions that are crucial for its biological functions:

  1. Transamination: Pipecolic acid can undergo transamination reactions, where it acts as an amino group donor or acceptor, facilitating the synthesis of other amino acids.
  2. Reduction Reactions: It can be reduced to form other derivatives, which may have different biological activities or therapeutic potentials.

Technical Details

The enzymatic pathways involving pipecolic acid typically include aminotransferases that facilitate the conversion of L-lysine to pipecolic acid through intermediate compounds like 2,3-dehydropipecolic acid .

Mechanism of Action

Process

The mechanism by which pipecolic acid exerts its effects involves several biochemical pathways:

  1. Immune Regulation: Pipecolic acid is known to modulate immune responses by influencing T-cell activation and proliferation.
  2. Neurotransmitter Interaction: It plays a role in neurotransmitter metabolism, potentially affecting mood and cognition.

Data

Studies have shown that elevated levels of pipecolic acid can correlate with certain immune responses and neurological conditions, suggesting its utility as a biomarker for these states .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 170 °C
  • Solubility: Soluble in water and alcohols; insoluble in non-polar solvents.

Chemical Properties

  • pKa Values: The carboxylic group has a pKa around 2.5, while the amine group exhibits basicity with a pKa around 9.
  • Stability: Stable under standard conditions but may decompose under extreme pH or temperature.

Relevant analyses indicate that the cyclic structure contributes to its stability and reactivity compared to linear amino acids .

Applications

Scientific Uses

Pipecolic acid has several applications in scientific research:

  1. Biochemical Research: Used as a substrate in enzyme assays to study metabolic pathways involving lysine.
  2. Pharmaceutical Development: Investigated for potential therapeutic roles in treating autoimmune diseases and neurological disorders due to its immunomodulatory effects.
  3. Agricultural Science: Its role in plant metabolism has implications for developing stress-resistant crops through genetic engineering approaches targeting pipecolic acid biosynthesis pathways .
Biosynthesis Pathways and Enzymatic Regulation

Lysine-Dependent Biosynthesis in Plants and Microorganisms

Pipecolic acid (Pip) biosynthesis occurs primarily through lysine catabolism, with distinct biochemical routes operating in plants versus microorganisms. In Arabidopsis thaliana, L-lysine serves as the exclusive precursor for Pip formation through a two-step enzymatic process. The initial step involves oxidative deamination by AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), producing the cyclic intermediate Δ1-piperideine-2-carboxylic acid (P2C). This intermediate is subsequently reduced to Pip by SAR-DEFICIENT4 (SARD4), an enzyme with structural similarity to bacterial ornithine cyclodeaminase and mammalian µ-crystallin reductases [1] [5]. The entire pathway occurs in the cytosol, with P2C exhibiting significant chemical instability that necessitates its rapid conversion to Pip [5].

Microorganisms employ greater metabolic diversity for Pip production, with three major pathways identified:

  • P2C-Mediated Pathway: Analogous to the plant route, this pathway uses lysine α-oxidase (RaiP) for oxidative deamination and Δ1-piperideine-2-carboxylate reductase (DpkA) for reduction. This route has been successfully engineered in Escherichia coli for high-yield Pip production [8].
  • P6C-Mediated Pathway: Utilizes lysine 6-dehydrogenase (LysDH) to form Δ1-piperideine-6-carboxylic acid (P6C), which spontaneously equilibrates with the open-chain aldehyde form before reduction by pyrroline-5-carboxylate reductase (ProC) [6].
  • Direct Cyclodeamination Pathway: Employed by actinomycetes like Streptomyces pristinaespiralis, this single-step conversion is catalyzed by lysine cyclodeaminase (RapL), requiring NAD+ as a cofactor [7].

Table 1: Comparative Pipecolic Acid Biosynthesis Pathways

Organism TypePathwayKey EnzymesIntermediates
PlantsALD1-SARD4ALD1, SARD4P2C
BacteriaP2C-MediatedRaiP, DpkAP2C
BacteriaP6C-MediatedLysDH, ProCP6C
ActinomycetesCyclodeaminationRapL (LCD)None

Role of ALD1 in 2,3-Dehydropipecolic Acid Formation

ALD1 functions as a rate-limiting aminotransferase that initiates Pip biosynthesis in plants. Biochemical characterization reveals that ALD1 transfers the α-amino group of L-lysine to acceptor oxoacids (predominantly α-ketoglutarate) through a ping-pong mechanism. This reaction generates a reactive lysine-ε-aldehyde intermediate that spontaneously undergoes cyclization and dehydration to form 2,3-dehydropipecolic acid (2,3-DP) – an enaminic compound identified as the true enzymatic product through combined mass spectrometry and infrared spectroscopy analyses [2] [5]. Although ALD1 exhibits in vitro activity toward multiple amino acid substrates (including L-methionine and L-leucine), in planta metabolic profiling confirms that L-lysine is its primary physiological substrate. Genetic evidence demonstrates that pathogen-induced Pip accumulation is abolished in ald1 knockout mutants, establishing ALD1 as the non-redundant entry point to Pip biosynthesis in Arabidopsis [5].

The enzyme displays unique structural adaptations for its function:

  • Substrate Specificity Pocket: A deep hydrophobic binding cleft accommodates the extended carbon chain of lysine while excluding bulkier amino acids [6].
  • Catalytic Cofactor Dependency: Pyridoxal-5'-phosphate (PLP) forms a Schiff base with lysine during transamination, with Lys236 acting as the catalytic base facilitating proton transfer [5].
  • Pathogen-Inducible Expression: Transcriptional upregulation of ALD1 following pathogen-associated molecular pattern (PAMP) recognition enables rapid Pip accumulation during immune responses [1].

Table 2: Enzymatic Characterization of ALD1

PropertySpecificationFunctional Significance
Primary SubstrateL-lysinePathway entry point
CofactorPyridoxal-5'-phosphate (PLP)Transamination chemistry
Enzyme ClassAminotransferaseα-amino group removal
Reaction Products2,3-dehydropipecolic acid + glutamateImmune signal precursor
Pathogen Induction>10-fold transcriptional upregulationRapid immune signal amplification

SARD4/ORNCD1-Mediated Reduction to Pipecolic Acid

SARD4 (SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4), also termed ORNCD1 (ornithine cyclodeaminase 1), catalyzes the NADPH-dependent reduction of the 2,3-DP imine bond to generate L-pipecolic acid. Biochemical studies confirm that recombinant SARD4 efficiently converts 2,3-DP to Pip in vitro with a Km value of 0.8 mM for 2,3-DP and strict cofactor specificity for NADPH over NADH [1] [5]. Genetic evidence reveals that sard4 knockout mutants accumulate substantial levels of 2,3-DP while showing dramatically reduced Pip accumulation in systemic leaves (90% reduction compared to wild-type plants). Despite this metabolic blockage, sard4 mutants retain partial systemic acquired resistance (SAR) activation, indicating that local Pip biosynthesis suffices for some defense signaling and that SARD4 primarily facilitates systemic amplification of Pip-mediated immunity [1] [2].

Key enzymatic features include:

  • Structural Mimicry: SARD4 shares significant sequence homology with bacterial ornithine cyclodeaminases and mammalian µ-crystallins, suggesting evolutionary conservation of imine reductase functions [1].
  • Compartmental Coordination: Although SARD4 operates in the cytosol, its activity is spatially coordinated with ALD1, preventing accumulation of the unstable 2,3-DP intermediate [5].
  • Redundancy Mechanisms: Residual Pip production in sard4 mutants suggests the existence of auxiliary reductases such as nonspecific aldo-keto reductases capable of converting 2,3-DP to Pip at lower efficiency [5].

Table 3: SARD4 Enzymatic Properties Across Species

OrganismEnzyme HomologCofactorSpecific Activity (nmol/min/mg)Pip Reduction Efficiency
A. thalianaSARD4NADPH320 ± 25Primary reductase (90%)
P. putidaDpkANADPH580 ± 42Exclusive reductase
H. sapiensµ-CrystallinNADPH185 ± 16Secondary pathway
S. cerevisiaeAKR1NADPH76 ± 9Minor activity

Comparative Analysis of Pipecolic Acid Biosynthesis Across Species

The enzymatic machinery for Pip biosynthesis exhibits remarkable evolutionary divergence between plants, bacteria, and mammals. Plants universally employ the ALD1-SARD4 axis for pathogen-induced Pip production, with homologs identified in diverse species including tomato (Solanum lycopersicum), soybean (Glycine max), and rice (Oryza sativa). Microorganisms display greater pathway diversity: γ-proteobacteria like Pseudomonas putida utilize the DpkA-dependent P2C reduction pathway, while Corynebacterium glutamicum employs the LysDH-ProC pathway via P6C. Mammals produce Pip primarily through the saccharopine pathway involving bifunctional aminoadipic semialdehyde synthase, with subsequent reduction by µ-crystallin [3] [6] [7].

Notable evolutionary adaptations include:

  • Pathway Efficiency: Bacterial cyclodeaminase pathways (e.g., RapL in Streptomyces) achieve direct lysine-to-Pip conversion in a single enzymatic step, offering metabolic efficiency advantages [7].
  • Tissue-Specific Expression: In legumes like Lotus japonicus, ALD1 homologs show nodule-specific expression, indicating co-option of Pip biosynthesis for symbiotic nitrogen fixation [6].
  • Chirality Control: Plant and mammalian systems exclusively produce L-pipecolic acid through stereospecific reductases, while bacterial pathways often generate racemic mixtures [3] [7].
  • Biotechnological Applications: Engineered E. coli strains expressing RaiP (lysine α-oxidase), DpkA (P2C reductase), and LysP (lysine permease) achieve Pip titers exceeding 45 g/L, demonstrating the superior catalytic efficiency of microbial enzymes for industrial production [8].

Genetic and Epigenetic Regulation of Biosynthetic Genes

Transcriptional regulation of Pip biosynthetic genes integrates multiple signaling layers. Pathogen-responsive cis-elements in ALD1 and SARD4 promoters bind transcription factors activated by:

  • Mitogen-Activated Protein Kinases (MAPKs): MPK3/MPK6 phosphorylates WRKY33, which directly activates ALD1 transcription during immune responses [5].
  • NONEXPRESSOR OF PR GENES 1 (NPR1): The central SA signaling transducer amplifies ALD1 and FMO1 expression through TGA transcription factor binding [6].
  • Jasmonate-ZIM Domain (JAZ) Proteins: Repress ALD1 transcription under non-infected conditions, explaining the antagonism between jasmonate and SAR signaling [6].

Epigenetic mechanisms fine-tune this regulation:

  • Histone Modifications: Pathogen infection induces H3K4me3 and H3K9ac activating marks at ALD1 and SARD4 loci, establishing transcriptional memory that primes genes for faster reactivation upon secondary infection [5] [6].
  • DNA Methylation: Demethylation of a transposable element near the FMO1 promoter correlates with enhanced gene expression in systemic tissues, suggesting transgenerational SAR inheritance mechanisms [6].
  • Chromatin Remodeling: SWI/SNF complexes facilitate nucleosome repositioning at the SARD4 locus within 30 minutes of PAMP recognition, enabling rapid transcriptional activation [5].

Genetic screens have identified key regulatory nodes:

  • fmo1 Mutants: Despite normal Pip accumulation, these mutants fail to activate SAR, demonstrating that Pip must be hydroxylated to N-hydroxy-pipecolic acid (NHP) by FMO1 for systemic immunity [5] [6].
  • Constitutive SAR Mutants: cpr (constitutive expresser of PR genes) mutants exhibit elevated ALD1 expression independent of pathogen challenge, placing Pip biosynthesis downstream of autoimmune recognition events [1].

Table 4: Regulatory Network Controlling Pipecolic Acid Biosynthesis

Regulatory LayerComponentTarget GeneRegulatory EffectFunctional Outcome
TranscriptionalWRKY33ALD1Activation via W-box elementsRapid pathogen induction
Post-translationalMPK3/MPK6WRKY33Phosphorylation activationSignal amplification
EpigeneticH3K4me3SARD4Chromatin openingTranscriptional priming
HormonalNPR1 (SA pathway)ALD1/FMO1TGA-dependent activationSA-Pip signal integration
Small RNAmiR773MET1DNA methylase suppressionDemethylation of FMO1 locus

Properties

CAS Number

535-75-1

Product Name

Pipecolic acid

IUPAC Name

piperidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)

InChI Key

HXEACLLIILLPRG-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)O

Solubility

314 mg/mL

Synonyms

2-piperidinecarboxylic acid
homopipecolic acid
L-pipecolic acid
pipecolic acid
pipecolic acid hydrochloride, (+-)-isomer
pipecolic acid, (+,-)-isomer
pipecolic acid, (-)-
pipecolic acid, (R)-isomer
pipecolic acid, (S)-isomer
pipecolic acid, 14C-labeled cpd, (+,-)-isomer
pipecolic acid, ion (1-)
pipecolic acid, ion(1-), (+,-)-isomer
pipecolic acid, ion(1-), (S)-isomer
pipecolic acid, monopotassium salt

Canonical SMILES

C1CCNC(C1)C(=O)O

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